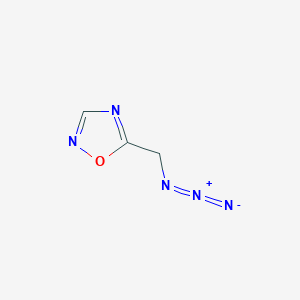

5-(Azidomethyl)-1,2,4-oxadiazole

Description

5-(Azidomethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an azidomethyl (-CH₂N₃) group at the 5-position. This structure combines the stability of the 1,2,4-oxadiazole ring with the high-energy azide functional group, making it valuable in energetic materials and synthetic intermediates. Its synthesis typically involves nucleophilic substitution reactions, such as the treatment of chloromethyl-substituted oxadiazoles with sodium azide (NaN₃), as demonstrated in the preparation of AZM-BOLT (4,5-bis(5-(azidomethyl)-1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole) . The azidomethyl group enhances energetic performance by increasing nitrogen content and enthalpy of formation while maintaining low sensitivity to friction and impact .

Propriétés

IUPAC Name |

5-(azidomethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N5O/c4-8-6-1-3-5-2-7-9-3/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQHGXMCIUESOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=N1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 5-(chloromethyl)-1,2,4-oxadiazole, is reacted with sodium azide under mild conditions to replace the chlorine atom with an azide group .

Industrial Production Methods

While specific industrial production methods for 5-(Azidomethyl)-1,2,4-oxadiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the highly reactive azide group.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Azidomethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

Click Chemistry Reactions: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as triphenylphosphine or lithium aluminum hydride.

Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

CuAAC: Copper(I) catalysts, alkyne substrates, and mild reaction conditions.

Reduction: Triphenylphosphine, lithium aluminum hydride, or other reducing agents.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

1,2,3-Triazoles: Formed via CuAAC reactions.

Amines: Formed via reduction of the azide group.

Substituted Derivatives: Formed via nucleophilic substitution reactions.

Applications De Recherche Scientifique

5-(Azidomethyl)-1,2,4-oxadiazole has several scientific research applications:

Mécanisme D'action

The mechanism of action of 5-(Azidomethyl)-1,2,4-oxadiazole primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are stable and bioactive. Additionally, the azide group can be reduced to an amine, which can further participate in various biochemical pathways .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Azido-Substituted Heterocycles

- 5-Azido-1H-tetrazole and 5-Azido-3-nitro-1H-1,2,4-triazole (): These compounds share the azido group but differ in their heterocyclic cores. For example, 5-azido-tetrazole derivatives are known for their detonation velocities exceeding 8,000 m/s , whereas 5-(azidomethyl)-1,2,4-oxadiazole derivatives prioritize balanced energy and safety for propellant applications .

Substituent Effects on 1,2,4-Oxadiazoles

- 5-Methyl-1,2,4-oxadiazole (): Methyl groups reduce polarity and hydrogen-bonding capacity compared to azidomethyl. This diminishes pharmacological interactions but improves thermal stability (e.g., decomposition temperatures >200°C) .

- 5-Chloromethyl-1,2,4-oxadiazole : The electron-withdrawing chloro group increases reactivity in nucleophilic substitutions but introduces toxicity concerns, limiting biomedical applications .

- 5-Arylethynyl-1,2,4-oxadiazoles (): Acetylenic substituents enable conjugation and π-stacking, useful in optoelectronics. However, their synthesis requires harsh conditions (e.g., NaNH₂ in liquid ammonia) and yields are moderate (32–54%) .

1,2,4-Oxadiazoles in Drug Design

- 5-(Pyrimidin-5-yl)-1,2,4-oxadiazoles (): Pyrimidine substituents enhance antiviral and anticancer activity by mimicking nucleotide bases. However, synthesis challenges (low yields under harsh conditions) limit scalability .

- 1,3,4-Oxadiazoles (): These isomers exhibit superior pharmacokinetic profiles due to hydrogen-bonding with biomacromolecules. For example, pleconaril (1,3,4-oxadiazole derivative) shows picornavirus inhibition via capsid binding .

Energetic Materials

- AZM-BOLT (): The bis-oxadiazole-triazole-azide architecture achieves a density of 1.65 g/cm³ and detonation velocity of 8,520 m/s, outperforming traditional nitroaromatics like TNT (6,900 m/s) .

- 1,2,5-Oxadiazoles (Furazans) : While thermally stable, their lower nitrogen content (e.g., 34% vs. 45% in azidomethyl derivatives) reduces energy output .

Stability and Reactivity

- 1,2,3-Oxadiazoles (): These isomers are unstable and isomerize to α-diazo ketones, precluding practical use .

- 1,2,4-Oxadiazoles: Azidomethyl substitution enhances stability compared to nitro or amino groups. For instance, AZM-BOLT remains stable up to 180°C, whereas nitro-substituted analogs decompose at 150°C .

Q & A

What synthetic methodologies are foundational for preparing 5-(Azidomethyl)-1,2,4-oxadiazole derivatives?

Basic Research Focus

The synthesis typically involves cyclization reactions starting from hydrazine derivatives. For example, hydrazine hydrate reacts with chloroacetyl chloride to form ester intermediates, which undergo cyclization with acetic anhydride to yield 1,2,4-oxadiazole cores. Key steps include TLC monitoring for purity and spectroscopic validation (e.g., NMR, IR) for structural confirmation .

How can reaction conditions be optimized to improve yields of 5-(Azidomethyl)-1,2,4-oxadiazole derivatives?

Advanced Research Focus

Low yields often arise from diastereomer formation or competing side reactions. Optimizing dehydrohalogenation with NaNH₂ in liquid ammonia (-70°C to -60°C) minimizes byproducts, though yields remain moderate (32–54%). Temperature control and stoichiometric adjustments of bases (e.g., t-BuOK, LiN(i-Pr)₂) are critical to suppress oligomerization .

What advanced spectroscopic and crystallographic techniques validate the structural integrity of 5-(Azidomethyl)-1,2,4-oxadiazole analogs?

Basic Research Focus

X-ray diffraction is definitive for confirming ring geometry and substituent orientation, as seen in benzotriazole-oxadiazole hybrids where dihedral angles between rings were resolved. Complementary techniques include high-resolution mass spectrometry (HRMS) and multidimensional NMR (¹H, ¹³C, NOESY) to distinguish regioisomers .

How does the oxadiazole core behave under superacidic or strongly oxidizing conditions?

Advanced Research Focus

In triflic acid (CF₃SO₃H), the azidomethyl group participates in regioselective hydroarylation, forming E/Z-vinyl triflates. Stability studies under acidic/basic conditions require monitoring via in situ FTIR or LC-MS to track decomposition pathways, such as azide reduction or ring-opening .

How can contradictory spectroscopic data for novel analogs be resolved?

Advanced Research Focus

Discrepancies in NMR signals (e.g., overlapping peaks) are addressed by heteronuclear correlation experiments (HSQC, HMBC) to assign carbon-proton connectivity. For ambiguous cases, computational NMR prediction tools (DFT-based) compare theoretical vs. experimental shifts .

What mechanistic insights do DFT calculations provide for 5-(Azidomethyl)-1,2,4-oxadiazole reactivity?

Advanced Research Focus

DFT studies elucidate electrophilic activation pathways in superacids, showing charge localization at the oxadiazole N-O bond. Transition state modeling explains regioselectivity in hydroarylation reactions and predicts intermediates for vinyl triflate formation .

What in vitro assays are suitable for evaluating the pharmacological potential of these derivatives?

Advanced Research Focus

Antimicrobial activity is assessed via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains. For anticancer screening, MTT assays on cell lines (e.g., HeLa, MCF-7) quantify cytotoxicity, while molecular docking predicts target binding (e.g., kinase inhibition) .

What challenges arise in scaling synthesis for preclinical studies, and how are they addressed?

Advanced Research Focus

Scale-up issues include exothermic reactions during cyclization and azide handling risks. Mitigation strategies involve flow chemistry for controlled temperature and in situ quenching of intermediates. Safety protocols for azide decomposition (e.g., controlled venting) are critical .

How do substituent modifications on the oxadiazole ring influence bioactivity?

Advanced Research Focus

Electron-withdrawing groups (e.g., -NO₂) enhance metabolic stability but reduce solubility. Para-substituted aryl groups improve antimicrobial potency by increasing lipophilicity, as shown in SAR studies. Physicochemical properties (logP, pKa) are modeled using QSAR software .

What safety protocols are essential for handling azidomethyl derivatives in the lab?

Basic Research Focus

Azides require strict containment (fume hoods, blast shields) due to shock sensitivity. Protocols include small-scale reactions (<1 g), avoidance of metal catalysts, and decomposition with NaNO₂/HCl. Emergency procedures for spill containment and PPE (face shields, flame-resistant clothing) are mandatory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.